molecular formula C16H8F6N2S B2374237 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 241488-46-0

7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B2374237
CAS No.: 241488-46-0
M. Wt: 374.3
InChI Key: AZIGJRPFWKWCSS-UHFFFAOYSA-N
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Description

Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They have a wide range of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications . Trifluoromethyl groups are prevalent in pharmaceutical and agrochemical compounds due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of interest in synthetic chemistry. Various synthetic strategies have been developed over the years . Trifluoromethylation, the process of introducing a trifluoromethyl group into organic motifs, has also seen significant development recently .


Molecular Structure Analysis

Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

Naphthyridines exhibit a variety of reactivity patterns. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Trifluoromethyl groups can be introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .

Scientific Research Applications

Molecular Structure and Interactions

  • Intramolecular Contacts Analysis : A study by Nagy et al. (2002) analyzed the intramolecular S⋯S and S⋯O close contacts in derivatives of naphthalene, including bis(phenylsulfanyl) versions. This research provides insights into the molecular structure and interactions of similar compounds (Nagy et al., 2002).

Synthesis and Properties

  • Synthesis of Derivatives : Eichler et al. (1976) described the synthesis of various 2-amino-1,8-naphthyridine derivatives, including those with trifluoromethyl substitutions, highlighting methods relevant to the synthesis of similar compounds (Eichler et al., 1976).
  • "Green" Synthesis Approach : Ravi et al. (2018) reported an eco-friendly synthesis of bis(3-aryl-1,8-naphthyridin-2-yl)sulfanes under microwave and conventional conditions, offering insights into more sustainable synthesis routes for related compounds (Ravi et al., 2018).

Application in Electronics

  • Electron-Transporting Properties : Xiao et al. (2013) synthesized a series of 1,8-naphthyridine derivatives, investigating their electron-transporting properties for use in organic electrophosphorescent devices. This indicates potential applications of similar compounds in electronic devices (Xiao et al., 2013).

Antimicrobial Activity

  • Antibacterial and Antifungal Effects : Sakram et al. (2019) synthesized new derivatives of 1,8-naphthyridine, showing significant antibacterial and antifungal activities. This research suggests potential pharmaceutical applications for similar compounds (Sakram et al., 2019).

Novel Reactions and Compounds

  • Trimerization of Isocyanide Derivatives : Uno et al. (1996) explored the trimerization of a phenylsulfanyl-trifluoroethyl isocyanide, leading to a dihydropyrimidine derivative. This study contributes to understanding novel reactions involving related compounds (Uno et al., 1996).

Future Directions

The future directions in the field of naphthyridines and trifluoromethyl compounds research could involve the development of new synthetic methodologies, exploration of their biological activities, and their applications in various fields .

Mechanism of Action

Target of Action

The primary targets of 1,8-naphthyridine derivatives, such as 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine, are often enzymes involved in critical biological processes . For instance, some naphthyridine derivatives have been found to inhibit DNA gyrase, a key enzyme involved in DNA replication .

Mode of Action

The compound interacts with its target enzyme, potentially through the formation of a complex. This interaction can lead to the inhibition of the enzyme’s activity, thereby disrupting the normal function of the enzyme . The exact nature of this interaction and the resulting changes are subject to further investigation.

Biochemical Pathways

The inhibition of the target enzyme can affect various biochemical pathways. For instance, the inhibition of DNA gyrase can disrupt DNA replication, leading to the cessation of cell division and growth . The downstream effects of this disruption can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound inhibits DNA gyrase, it could lead to the cessation of cell division and growth, potentially exerting an anticancer effect .

Properties

IUPAC Name

7-phenylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6N2S/c17-15(18,19)11-8-12(16(20,21)22)23-14-10(11)6-7-13(24-14)25-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIGJRPFWKWCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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